JPH203, also known as KYT-0353 or Nanvuranlat (Unii-cedo9qxyzk), is a synthetic tyrosine analog developed as an anti-cancer drug. [] It functions as a selective, competitive inhibitor of L-type amino acid transporter 1 (LAT1). [, , , , , , ] LAT1, a sodium-independent neutral amino acid transporter, plays a critical role in the uptake of essential amino acids, particularly large neutral amino acids, into cells. [, ] As cancer cells exhibit increased demand for amino acids to support rapid growth and proliferation, LAT1 is often overexpressed in various cancer types. [, , , , , ] JPH203 exploits this characteristic by selectively targeting LAT1 in cancer cells, effectively depriving them of essential nutrients and inhibiting their growth. [, , , , , , , ] In preclinical studies, JPH203 has shown promising anticancer effects both in vitro and in vivo. [, , , , , , , , ]
JPH203 is classified as a small molecule drug with a specific mechanism of action targeting LAT1. It was developed through a series of synthetic modifications to enhance its potency and selectivity against LAT1 compared to other transporters. The compound has been the subject of various studies aimed at understanding its efficacy in inhibiting cancer cell growth and its potential as an anti-cancer agent .
The synthesis of JPH203 involves multiple steps, typically starting from commercially available precursors. A detailed synthesis pathway includes:
The synthesis process has been optimized to enhance yields and reduce the number of purification steps required.
JPH203 features a complex structure that includes a chlorinated aromatic ring and an aminopropanoic acid moiety. The structural configuration allows for strong interactions with the LAT1 binding site, which is crucial for its inhibitory activity.
JPH203 undergoes specific chemical reactions that are essential for its activity as an LAT1 inhibitor:
The mechanism by which JPH203 exerts its effects involves:
JPH203 exhibits several notable physical and chemical properties:
JPH203 has significant potential applications in scientific research and clinical settings:
L-type amino acid transporters (LATs) constitute a critical nutrient acquisition system in mammalian cells, with LAT1 (SLC7A5) emerging as a principal mediator of cancer metabolic reprogramming. Functioning as a sodium-independent exchanger, LAT1 forms a heterodimeric complex with the glycoprotein CD98 (4F2hc/SLC3A2) through a disulfide bond, enabling its localization to the plasma membrane [1] [6]. This transporter exhibits remarkable substrate specificity for large neutral amino acids (LNAAs), including essential amino acids (EAAs) leucine, isoleucine, valine, phenylalanine, tyrosine, tryptophan, methionine, and histidine [3] [6]. The transporter operates through an antiport mechanism, facilitating the influx of EAAs in exchange for intracellular amino acids such as glutamine [2].
Cancer cells exhibit insatiable metabolic demands to support rapid proliferation, biomass accumulation, and energy production. LAT1-mediated amino acid uptake serves dual oncogenic functions: (1) providing building blocks for protein synthesis, and (2) delivering signaling molecules that activate growth pathways. Notably, leucine influx through LAT1 potently activates the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis [10]. Tryptophan transport supports NAD+ biosynthesis via the kynurenine pathway, fueling energy metabolism and redox balance [10]. The transporter's central positioning in cancer metabolism establishes it as a vulnerable node for therapeutic intervention.
Table 1: Essential Amino Acids Transported by LAT1 and Their Metabolic Roles in Cancer
Amino Acid | Primary Metabolic Functions | Downstream Pathways |
---|---|---|
Leucine | mTORC1 activation, protein synthesis | mTOR-S6K, 4EBP1 |
Tryptophan | NAD+ synthesis, serotonin precursor | NAD+-dependent pathways, immune suppression |
Phenylalanine | Tyrosine precursor, protein synthesis | Melanin synthesis, catecholamine synthesis |
Methionine | Methyl group donor, glutathione synthesis | Epigenetic regulation, redox balance |
Histidine | Histamine precursor, pH buffering | Inflammation, angiogenesis |
LAT1 exhibits highly restricted expression in normal tissues, predominantly localizing to the blood-brain barrier (BBB), placenta, and testes [1] [6]. In striking contrast, malignant transformation induces widespread LAT1 overexpression across diverse cancer lineages. Immunohistochemical analyses of clinical specimens reveal significantly elevated LAT1 protein expression in malignancies compared to adjacent benign tissues [3] [7].
The clinical prevalence of LAT1 dysregulation is extensive:
This overexpression correlates with aggressive phenotypes through multiple mechanisms:
The prognostic implications are consistently dire across malignancies. In resected stage I-III NSCLC, LAT1-positive patients (51% of cohort) experienced dramatically reduced 5-year survival compared to LAT1-negative counterparts (51.8% vs. 87.8%, p<0.001) [7]. Similarly, pancreatic cancer patients with high LAT1 expression demonstrate significantly shortened survival [5]. The transporter's expression intensity increases with architectural grade in pulmonary adenocarcinoma, with papillary subtypes exhibiting particularly poor outcomes when LAT1-positive (10-year survival: 45.6% vs. 60.8% in LAT1-negative) [8].
Table 2: Prevalence and Prognostic Impact of LAT1 Overexpression in Human Cancers
Cancer Type | Prevalence of High LAT1 | Prognostic Association | Key Clinical References |
---|---|---|---|
Non-Small Cell Lung Cancer | 51% (163/321) | 5-year survival: 51.8% vs 87.8% (p<0.001) | [7] [8] |
Pancreatic Ductal Adenocarcinoma | 52.6% (51/97) | Significantly reduced overall survival | [5] |
Triple-Negative Breast Cancer | >75% | Shorter progression-free survival | [9] [10] |
Biliary Tract Cancer | 64.1% (71/110) | Worse overall outcome | [5] |
Glioblastoma | 67-91% | Association with tumor grade and MVD | [3] |
The therapeutic rationale for targeting LAT1 stems from its unique biological properties:
The molecular dependencies created by LAT1 overexpression are multifaceted:
These vulnerabilities provide compelling justification for pharmacological LAT1 inhibition as a precision oncology strategy. The development of JPH203 represents a direct translation of this biological rationale into therapeutic application.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7